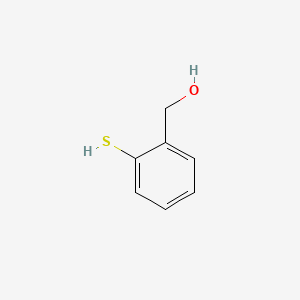

2-Mercaptobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-sulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWFCRHZXORPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196436 | |

| Record name | o-Mercaptobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4521-31-7 | |

| Record name | 2-Mercaptobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4521-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Mercaptobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Mercaptobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercaptobenzyl alcoho | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Mercaptobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-mercaptobenzyl alcohol, a versatile intermediate in the pharmaceutical and fine chemical industries. This document outlines a common synthetic route, detailed analytical characterization, and relevant safety information.

Introduction

This compound, also known as (2-mercaptophenyl)methanol, is an organic compound featuring both a thiol and a primary alcohol functional group attached to a benzene ring.[1][2] This unique bifunctionality makes it a valuable building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. Its chemical formula is C₇H₈OS, and it has a molecular weight of 140.20 g/mol .[1][2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of thiosalicylic acid. This transformation targets the carboxylic acid functionality for reduction to a primary alcohol while preserving the thiol group.

Synthesis Workflow

The synthesis proceeds via the reduction of the carboxylic acid group of thiosalicylic acid. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. The workflow is depicted below.

Experimental Protocol

The following is a generalized experimental protocol for the reduction of thiosalicylic acid to this compound.

Materials:

-

Thiosalicylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thiosalicylic Acid: A solution of thiosalicylic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Work-up: The resulting precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are then washed with 1 M HCl, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions and an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈OS | [1][2] |

| Molecular Weight | 140.20 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 31-32 °C | [1] |

| Boiling Point | 94-96 °C at 0.2 mmHg | [1] |

| Density | 1.21 g/mL at 25 °C | |

| Refractive Index | n20/D 1.612 | |

| CAS Number | 4521-31-7 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the O-H and S-H stretching vibrations.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | 3400-3200 (broad) |

| S-H stretch | 2600-2550 (weak) |

| C-H aromatic | 3100-3000 |

| C-H aliphatic | 2950-2850 |

| C=C aromatic | 1600-1450 |

| C-O stretch | 1260-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4-7.1 | m | 4H | Ar-H |

| ~4.7 | s | 2H | -CH ₂-OH |

| ~3.4 | s | 1H | -SH |

| ~2.0 | br s | 1H | -OH |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~138 | Ar-C -SH |

| ~136 | Ar-C -CH₂OH |

| ~130-125 | Ar-C H |

| ~64 | -C H₂-OH |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 140.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. It is advisable to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and do not ingest. Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound via the reduction of thiosalicylic acid, along with its comprehensive characterization using various analytical techniques. The provided experimental protocol and spectroscopic data serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development. Adherence to proper safety protocols is crucial when handling the reagents and the final product.

References

An In-Depth Technical Guide on 2-Mercaptobenzyl Alcohol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzyl alcohol, a versatile organosulfur compound, has carved a niche in various scientific domains, particularly in synthetic chemistry and pharmaceutical sciences. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, and key physicochemical properties. It details established experimental protocols for its preparation and explores its interactions within biological systems, offering insights for researchers in drug development.

Introduction

This compound, also known as (2-sulfhydrylphenyl)methanol or o-mercaptobenzyl alcohol, is an aromatic thiol bearing a hydroxymethyl functional group. Its unique structure, combining the nucleophilicity of the thiol group with the reactivity of a primary alcohol, makes it a valuable intermediate in organic synthesis. This guide delves into the historical context of its discovery and presents detailed methodologies for its preparation, alongside a summary of its physical and chemical characteristics.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, its preparation is closely linked to the chemistry of thiosalicylic acid, a compound known since the late 19th century. A notable and well-documented synthesis of this compound from thiosalicylic acid was described in a 1965 publication in the Journal of Organic Chemistry.[1] This multi-step process solidified a reliable pathway for obtaining this compound for further research.

Historically, the synthesis of aromatic thiols, or thiophenols, has been a significant area of investigation. General methods, such as the reduction of benzenesulfonyl chlorides and the reaction of aryl diazonium salts with xanthates, were established early on and provided the foundational knowledge for the synthesis of substituted thiophenols like this compound.[2][3]

Physicochemical Properties

This compound is a solid at room temperature with a characteristic thiol odor. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 4521-31-7 | |

| Molecular Formula | C₇H₈OS | [4] |

| Molecular Weight | 140.20 g/mol | |

| Melting Point | 31-32 °C | |

| Boiling Point | 94-96 °C at 0.2 mmHg | [4] |

| Density | 1.21 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.612 | |

| Appearance | White to tan powder or crystalline powder | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [6] |

Experimental Protocols

Two primary synthetic routes for the preparation of this compound have been established: the reduction of thiosalicylic acid and the reaction of a 2-halobenzyl alcohol derivative.

Synthesis via Reduction of Thiosalicylic Acid

This is a well-established, multi-step synthesis.

Step 1: Synthesis of Thiosalicylic Acid from Anthranilic Acid

This procedure is adapted from established methods for the synthesis of thiophenols.[2]

-

Materials: Anthranilic acid, sodium nitrite, hydrochloric acid, sodium sulfide, sulfur, sodium hydroxide, zinc dust, acetic acid.

-

Procedure:

-

Diazotize anthranilic acid with sodium nitrite and hydrochloric acid at low temperatures (0-5 °C).

-

Prepare a solution of sodium disulfide by dissolving sodium sulfide and sulfur in water.

-

Add the cold diazonium salt solution to the sodium disulfide solution while maintaining a low temperature.

-

Acidify the reaction mixture to precipitate dithiosalicylic acid.

-

Reduce the dithiosalicylic acid to thiosalicylic acid using zinc dust and acetic acid.

-

Step 2: Reduction of Thiosalicylic Acid to this compound

This step involves the reduction of the carboxylic acid functionality.

-

Materials: Thiosalicylic acid, a suitable reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF)), anhydrous ether or THF, dilute acid for workup.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve thiosalicylic acid in an anhydrous solvent (e.g., diethyl ether or THF).

-

Cool the mixture in an ice bath.

-

Slowly add a solution or slurry of the reducing agent (e.g., LiAlH₄ in ether or BH₃·THF in THF).

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and extract the filtrate with an organic solvent.

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by distillation under reduced pressure or by column chromatography.

-

Synthesis from 2-Chlorobenzyl Alcohol (Conceptual)

While less detailed in the literature for this specific compound, a plausible route involves the nucleophilic substitution of a 2-halobenzyl alcohol with a sulfur nucleophile.

-

Materials: 2-Chlorobenzyl alcohol, a sulfur source (e.g., sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis), a suitable solvent (e.g., ethanol or DMF).

-

Procedure:

-

Dissolve 2-chlorobenzyl alcohol in a suitable solvent.

-

Add the sulfur nucleophile to the solution.

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and perform an appropriate workup, which may involve extraction and washing.

-

Purify the crude product by distillation or chromatography.

-

Biological Interactions and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively characterized, its structural relative, benzyl mercaptan, is known to interact with biological systems. These interactions are primarily through thiol-disulfide exchange mechanisms, implicating a role in redox biology and cellular signaling.[7] Benzyl mercaptan can influence metabolic processes by modulating the activity of enzymes involved in detoxification and antioxidant defense systems.[7]

The broader class of alcohols, including benzyl alcohol, can have diverse effects on cellular signaling. For instance, ethanol is known to modulate pathways such as the cAMP-dependent protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) cascades.[8][9] These pathways are crucial for a wide range of cellular processes, including gene expression, proliferation, and apoptosis. It is plausible that this compound, due to its benzyl alcohol moiety, could also interact with these or similar signaling networks.

Logical Workflow for Investigating Biological Activity

A logical workflow for investigating the biological activity of this compound would involve a series of steps from initial screening to mechanistic studies.

Caption: A generalized workflow for the investigation of the biological activity of a novel compound like this compound.

Applications in Drug Development

The dual functionality of this compound makes it an attractive building block in the synthesis of more complex molecules with potential therapeutic applications.[10] The thiol group can be used for conjugation to other molecules or as a key pharmacophoric element, while the alcohol group provides a handle for further chemical modifications. Given the known biological activities of various organosulfur compounds, this compound serves as a valuable starting material for the development of new therapeutic agents.

Conclusion

This compound, a compound with a rich, albeit not fully chronicled, history, continues to be of interest to the scientific community. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical reactivity, ensures its continued use in organic synthesis and medicinal chemistry. Further research into its specific biological targets and mechanisms of action will undoubtedly unveil new opportunities for its application in drug discovery and development.

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thiophenol - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 100-53-8: Benzyl mercaptan | CymitQuimica [cymitquimica.com]

- 7. Buy Benzyl mercaptan | 100-53-8 [smolecule.com]

- 8. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2-Mercaptobenzyl alcohol

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercaptobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (2-sulfanylphenyl)methanol or 2-(hydroxymethyl)thiophenol, is an organic compound with the chemical formula C7H8OS.[1] It is a versatile molecule that finds applications as a chemical reagent in the synthesis of various organic compounds and as a metal chelating agent.[1] In the pharmaceutical industry, it serves as a precursor for the synthesis of certain drugs and antioxidants.[1] This technical guide provides a comprehensive overview of its physicochemical properties, spectral data, and safety information, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental are summarized in the tables below, providing a consolidated reference for laboratory use.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 4521-31-7 | |

| Molecular Formula | C7H8OS | [1][2] |

| Molecular Weight | 140.20 g/mol | |

| Appearance | Solid, Low melting solid (clear as melt), Colorless to yellow | [3] |

| Odor | Strong smell of hydrogen sulfide, Stench | [1][4] |

| Melting Point | 31-32 °C | [1][2] |

| Boiling Point | 94-96 °C at 0.2 mmHg | [1][2] |

| Density | 1.21 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.612 | [1] |

| Vapor Pressure | 0.00231 mmHg at 25 °C | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| pKa | 6.48 ± 0.43 (Predicted) | [1][2] |

Calculated Properties

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 3.41 | kJ/mol | Joback Calculated Property[5] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -76.50 | kJ/mol | Joback Calculated Property[5] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 15.67 | kJ/mol | Joback Calculated Property[5] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 57.53 | kJ/mol | Joback Calculated Property[5] |

| Log10 of Water solubility in mol/l (log10WS) | -2.13 | Crippen Calculated Property[5] | |

| Octanol/Water partition coefficient (logPoct/wat) | 1.468 | Crippen Calculated Property[5] | |

| McGowan's characteristic volume (McVol) | 107.950 | ml/mol | McGowan Calculated Property[5] |

| Critical Pressure (Pc) | 4973.33 | kPa | Joback Calculated Property[5] |

| Normal Boiling Point Temperature (Tboil) | 546.26 | K | Joback Calculated Property[5] |

| Critical Temperature (Tc) | 768.10 | K | Joback Calculated Property[5] |

| Normal melting (fusion) point (Tfus) | 304.87 | K | Joback Calculated Property[5] |

| Critical Volume (Vc) | 0.393 | m3/kmol | Joback Calculated Property[5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band in the region of 3300-3600 cm⁻¹ and a strong C-O stretching band between 1000-1200 cm⁻¹.[6][7] For this compound, the presence of the thiol group (S-H) would also be expected to show a weak absorption band around 2550-2600 cm⁻¹. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[8]

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of this compound is available through the NIST WebBook.[9] The molecular ion peak (M+) would be expected at m/z 140, corresponding to its molecular weight.[9] Common fragmentation patterns for alcohols include alpha-cleavage (loss of an alkyl group attached to the carbinol carbon) and dehydration (loss of a water molecule).[6]

Experimental Protocols

Synthesis

A general method for preparing this compound involves the electrophilic substitution reaction of 2-nitrobenzyl alcohol with sodium hydrosulfide, followed by a reduction step to yield the final product.[1]

Disclaimer: The following is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Reaction Scheme:

-

Step 1: Nucleophilic Aromatic Substitution

-

React 2-nitrobenzyl alcohol with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), in a suitable solvent.

-

-

Step 2: Reduction of the Nitro Group

-

The intermediate product from Step 1 is then reduced to convert the nitro group (-NO2) to an amino group (-NH2). This is often a typographical error in general descriptions, and the direct conversion to the thiol is more likely. A more plausible route would be the reduction of a disulfide precursor or the reaction of a diazonium salt.

-

A more common laboratory synthesis for aromatic thiols involves the reduction of the corresponding sulfonyl chloride or the Newman-Kwart rearrangement followed by hydrolysis.

Purification

Purification of the synthesized this compound can be achieved through standard laboratory techniques such as:

-

Distillation: Given its boiling point of 94-96 °C at 0.2 mmHg, vacuum distillation is a suitable method for purification.[1][2]

-

Crystallization: As it is a low-melting solid, recrystallization from an appropriate solvent system can be employed.

Analysis

The purity and identity of this compound can be confirmed using a variety of analytical techniques:

-

Gas Chromatography (GC): To assess purity. A technical grade of >88.0% has been reported.[3]

-

Spectroscopy: As detailed above (IR, NMR, MS) to confirm the chemical structure.

-

Melting Point Determination: A sharp melting point range of 31-32 °C is indicative of high purity.[1][2]

Visualizations

The following diagrams illustrate a general workflow for the characterization of this compound and a conceptual representation of its potential applications.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Potential applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause serious eye damage. Appropriate personal protective equipment (PPE), including eye protection, gloves, and a dust mask, should be worn when handling this chemical.[4] It should be stored in a cool, dry, and well-ventilated place, with a recommended storage temperature of 2-8°C.[1]

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H318: Causes serious eye damage | |

| Precautionary Statements | P280, P305 + P351 + P338 | |

| Storage Class Code | 11 - Combustible Solids | |

| WGK | WGK 3 | [2] |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |

Conclusion

This technical guide provides a detailed overview of the . The compiled data on its physical, chemical, and spectral properties, along with safety and handling information, serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. The provided experimental outlines and conceptual diagrams offer a starting point for further investigation and application of this versatile chemical compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound, tech. 90% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound (CAS 4521-31-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

Technical Guide: 2-Mercaptobenzyl Alcohol (CAS 4521-31-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercaptobenzyl alcohol (CAS 4521-31-7), a versatile chemical intermediate. The information presented herein is intended to support research, development, and synthesis activities involving this compound.

Chemical and Physical Properties

This compound, also known as (2-mercaptophenyl)methanol, is an organic compound containing both a thiol and a primary alcohol functional group. Its properties make it a useful building block in various chemical syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4521-31-7 | [1] |

| Molecular Formula | C₇H₈OS | [2] |

| Molecular Weight | 140.20 g/mol | [2] |

| Appearance | Colorless to yellowish liquid or low melting solid | [3] |

| Melting Point | 31-32 °C | [4][5] |

| Boiling Point | 94-96 °C at 0.2 mmHg; 276.5 °C at 760 mmHg | [6] |

| Density | 1.21 g/mL at 25 °C | [4][7] |

| Refractive Index (n20/D) | 1.612 | [4][7] |

| Flash Point | >230 °F (>110 °C) | [4] |

| pKa (Predicted) | 6.48 ± 0.43 | [1][6] |

| LogP (Predicted) | 1.46760 | [2] |

| Vapor Pressure (Predicted) | 0.0±0.6 mmHg at 25°C |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Pictogram | GHS05 | [4][5] | |

| Signal Word | Danger | [4][5] | |

| Hazard Statement | H318 | Causes serious eye damage. | [4][5] |

| Precautionary Statement | P280 | Wear eye protection/face protection. | [4][5] |

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors, which have a strong, unpleasant odor.[3]

-

Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperature is 2-8°C.[4]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Experimental Protocols

3.1. Synthesis via Reduction of Thiosalicylic Acid (Generalized Protocol)

This procedure outlines the conceptual steps for the synthesis of this compound from thiosalicylic acid.

Materials:

-

Thiosalicylic acid

-

A suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

-

Anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran (THF))

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line or nitrogen-filled glovebox)

-

Standard glassware for reaction, workup, and purification

-

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for quenching

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a solution of thiosalicylic acid in an anhydrous aprotic solvent.

-

Reduction: The flask is cooled in an ice bath, and the reducing agent is added slowly and portion-wise to control the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete conversion.

-

Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), the flask is cooled in an ice bath, and the excess reducing agent is carefully quenched by the slow, dropwise addition of water, followed by an aqueous acid solution.

-

Workup: The resulting mixture is filtered to remove inorganic salts. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Caption: Generalized synthesis workflow.

3.2. Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch (broad, ~3300-3400 cm⁻¹), S-H stretch (weak, ~2550-2600 cm⁻¹), C-O stretch (~1000-1075 cm⁻¹), and aromatic C-H and C=C stretches.[8] The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the benzylic CH₂ protons, a multiplet for the aromatic protons, a singlet for the alcohol OH proton, and a singlet for the thiol SH proton. The chemical shifts of the OH and SH protons can vary with concentration and solvent.

-

¹³C NMR: Signals corresponding to the benzylic carbon, and the aromatic carbons would be observed.

-

Caption: Analytical characterization workflow.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.

4.1. Synthesis of Heterocycles

2-Aminobenzyl alcohol, a closely related compound, is used in the synthesis of quinolines and quinazolines.[11][12] this compound can be expected to participate in similar cyclization reactions to form sulfur-containing heterocycles, which are scaffolds present in many biologically active molecules.

4.2. Precursor to Agrochemicals

While a detailed protocol was not found in the English literature, this compound is a reported precursor in the synthesis of Pyrimethanil, a broad-spectrum fungicide.[6] The synthesis likely involves the reaction of this compound with a suitable amine and a β-diketone or a related compound.

4.3. Potential Biological Activity of Derivatives

While this compound itself is not widely reported to have significant biological activity, its structural motifs are present in various pharmacologically active compounds. For instance, derivatives of 2-mercaptobenzimidazole and 2-mercaptobenzothiazole exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[5][6][13] This suggests that derivatives of this compound could be of interest in drug discovery programs. The thiol group can act as a nucleophile or be oxidized to form disulfide bonds, offering a handle for further chemical modification. The presence of both a thiol and an alcohol group allows for diverse derivatization strategies to explore structure-activity relationships.

Conclusion

This compound (CAS 4521-31-7) is a valuable chemical intermediate with well-defined physicochemical properties. Its primary utility lies in its application as a building block for the synthesis of more complex molecules, including heterocycles with potential applications in the pharmaceutical and agrochemical industries. While information on its direct biological activity is limited, the pharmacological relevance of structurally related sulfur-containing heterocycles suggests that derivatives of this compound may be promising candidates for future drug discovery efforts. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

- 1. rsc.org [rsc.org]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. ewai-group.com [ewai-group.com]

- 11. 2-アミノベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines [organic-chemistry.org]

- 13. jddtonline.info [jddtonline.info]

Spectroscopic Profile of 2-Mercaptobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Mercaptobenzyl alcohol (CAS No. 4521-31-7), a key intermediate in various chemical syntheses. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Introduction

This compound, with the chemical formula C₇H₈OS, is an aromatic compound containing both a hydroxyl and a thiol functional group.[1][2] Accurate spectroscopic data is crucial for researchers working with this molecule to ensure its identity and purity in experimental settings. This guide summarizes the available and predicted spectroscopic data and provides standardized protocols for its acquisition.

Spectroscopic Data

The following sections present the mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance data for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via electron ionization. The data reveals a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.[1]

| m/z | Relative Intensity (%) | Plausible Fragment |

| 140 | 100 | [M]⁺ (Molecular Ion) |

| 122 | 80 | [M-H₂O]⁺ |

| 107 | 60 | [M-SH]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 50 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3600-3200 | Broad | O-H stretch (alcohol) |

| ~2600-2550 | Weak | S-H stretch (thiol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1600, 1485 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds and established NMR principles.

2.3.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.1 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.7 | Singlet | 2H | Methylene protons (-CH₂OH) |

| ~3.5 | Singlet (broad) | 1H | Thiol proton (-SH) |

| ~2.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

2.3.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Quaternary aromatic carbon (C-CH₂OH) |

| ~136 | Quaternary aromatic carbon (C-SH) |

| ~130-127 | Aromatic CH carbons |

| ~64 | Methylene carbon (-CH₂OH) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent and introducing it via a direct infusion line.

-

Ionization (Electron Ionization - EI):

-

Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

-

Instrumentation: Use a mass spectrometer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Mercaptobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzyl alcohol (CAS No. 4521-31-7), also known as (2-hydroxymethyl)thiophenol, is a bifunctional organic compound featuring both a nucleophilic thiol group and a primary alcohol attached to a benzene ring.[1][2] This unique structure imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and materials science sectors.[3][4] Its ability to act as a precursor to biologically active molecules, such as benzothiepinones and as a component of self-immolative linkers in drug delivery systems, underscores its importance in medicinal chemistry.[5][6][7] This guide provides a comprehensive overview of the reactivity and stability of this compound, supported by experimental data and protocols to aid researchers in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈OS | [2] |

| Molecular Weight | 140.20 g/mol | [2][8] |

| Appearance | Colorless to yellowish liquid or low melting solid | [1][9] |

| Melting Point | 31-32 °C | [2] |

| Boiling Point | 94-96 °C at 0.2 mmHg | [2] |

| Density | 1.21 g/mL at 25 °C | [2][8] |

| pKa (Thiol) | ~6.6 (estimated based on thiophenol) | [3] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [10] |

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its thiol and primary alcohol functional groups.

Reactions of the Thiol Group

The thiol group in this compound is a potent nucleophile and is readily oxidized.

-

Oxidation to Disulfide: Like other aromatic thiols, this compound is susceptible to oxidation, especially in the presence of air or mild oxidizing agents, to form the corresponding disulfide, 2,2'-dithiodibenzyl alcohol.[3] This is a common decomposition pathway and a key consideration for its storage and handling. The reaction with pyridinium chlorochromate (PCC) at room temperature has been reported to yield 2,2'-dithiodibenzaldehyde, indicating oxidation of both the thiol and alcohol groups.[3]

-

Alkylation (S-Alkylation): The thiolate anion, readily formed under basic conditions, is a strong nucleophile and undergoes facile S-alkylation with various electrophiles, such as alkyl halides, to form thioethers.[3][7] This reaction is a cornerstone of its use in the synthesis of more complex molecules. For instance, it has been used in the synthesis of hydroxylated PVC by reaction with the polymer backbone.[3][4]

-

Michael Addition: The thiol group can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.[11]

Reactions of the Alcohol Group

The primary alcohol group undergoes reactions typical of benzylic alcohols.

-

Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, 2-mercaptobenzaldehyde. This transformation can be achieved using various oxidizing agents. For example, oxidation with BaMnO₄ has been reported.[1] Care must be taken to select an oxidant that does not also oxidize the sensitive thiol group, or to protect the thiol prior to oxidation.

-

Esterification: The alcohol can undergo esterification with carboxylic acids or their derivatives under standard conditions.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, for example by tosylation, allowing for subsequent nucleophilic substitution reactions.

Bifunctional Reactivity

The presence of both functional groups allows for cyclization and polymerization reactions. For instance, flash-vacuum-pyrolysis of this compound leads to the formation of benzothiete through a 1,4-elimination of water.[6][12] It is also utilized in the synthesis of benzothiepinones, highlighting its role in constructing heterocyclic systems.[5]

Stability and Storage

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 2-mercaptobenzoic acid.[14]

Reaction:

Materials:

-

2-Mercaptobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure: [14]

-

To a solution of 2-mercaptobenzoic acid (1.0 eq) in dry THF, a suspension of LiAlH₄ (2.5 eq) in dry THF is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is then stirred at room temperature for 4 hours.

-

The reaction is carefully quenched by the dropwise addition of 10% H₂SO₄ at 0 °C.

-

Ethyl acetate is added, and the mixture is filtered.

-

The residue is washed with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum would be expected to show signals for the aromatic protons, the methylene protons of the benzyl group, the alcohol proton, and the thiol proton.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the compound and to identify any impurities or decomposition products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the quantitative analysis of this compound and to monitor its stability. A C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer is a common starting point for method development.[15]

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable tool in several areas of drug development and chemical biology.

Synthesis of Biologically Active Compounds

This compound serves as a key starting material for the synthesis of various biologically active molecules. For example, it is a precursor in the synthesis of benzothiepinones, a class of compounds with potential therapeutic applications.[5] It has also been used in the synthesis of derivatives of perezone, which have been investigated as inhibitors of Poly-ADP-Ribose Polymerase (PARP-1).[9][16]

Self-Immolative Linkers in Drug Delivery

This compound has been incorporated into self-immolative linkers for targeted drug delivery.[6][7] In these systems, a triggerable group (e.g., a disulfide) is attached to the thiol. Cleavage of the trigger group under specific physiological conditions (e.g., in a reducing environment) initiates a cascade of reactions, leading to the release of a conjugated drug molecule from the alcohol moiety. This strategy allows for the controlled release of therapeutic agents at the target site.

Conclusion

This compound is a versatile chemical building block with a rich reactivity profile stemming from its dual thiol and alcohol functionalities. Its utility in the synthesis of complex molecules, including those with significant biological activity, makes it a compound of interest for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its reactivity and stability is crucial for its effective application. While this guide provides a comprehensive overview based on available literature, further studies on its quantitative stability under various conditions and the development of standardized analytical protocols would be beneficial for its broader application in regulated environments.

References

- 1. researchgate.net [researchgate.net]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. Buy 2-Mercaptobenzaldehyde | 29199-11-9 [smolecule.com]

- 6. US11319408B2 - Hydrophilic polymer derivative having self-immolative acetal linker and conjugate using same - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Design of Two New Sulfur Derivatives of Perezone: In Silico Study Simulation Targeting PARP-1 and In Vitro Study Validation Using Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 11. [PDF] Solid-Phase Synthesis and Hybrization Behavior of Partially 2′/3′-O-Acetylated RNA Oligonucleotides | Semantic Scholar [semanticscholar.org]

- 12. Benzoxetes and Benzothietes - Heterocyclic Analogues of Benzocyclobutene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. chembk.com [chembk.com]

- 15. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 16. researchgate.net [researchgate.net]

The Multifaceted Role of 2-Mercaptobenzyl Alcohol in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzyl alcohol is a versatile bifunctional molecule that plays a significant role in modern organic synthesis. Its unique combination of a nucleophilic thiol and a reactive benzyl alcohol moiety enables its participation in a variety of transformations, most notably as a cornerstone in the design of self-immolative linkers for targeted drug delivery. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in organic reactions, supported by experimental insights and quantitative data. Detailed methodologies for key analogous transformations are presented to provide a practical framework for researchers. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear, logical representation of the chemical processes.

Introduction

This compound, with the chemical formula C₇H₈OS, is an aromatic compound featuring both a hydroxymethyl and a thiol group in an ortho relationship on a benzene ring.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and renders it a valuable building block in several areas of organic chemistry. While it finds application as a general chemical reagent and a metal chelating agent, its most sophisticated use lies in the construction of advanced molecular systems where controlled cleavage and release of other molecules are desired.[2] This guide focuses on the fundamental mechanisms that underpin the utility of this compound in such applications.

Core Mechanism of Action: Self-Immolative Systems

The primary and most impactful role of this compound in complex organic systems is as a self-immolative linker.[3][4] These linkers are designed to connect a cargo molecule (e.g., a drug) to a carrier or a trigger moiety. Upon a specific stimulus, the linker undergoes a spontaneous, irreversible cascade of electronic rearrangements that results in the release of the unmodified cargo molecule.

The mechanism is predicated on a "trigger-and-release" sequence. The thiol group of this compound is typically masked or part of a trigger-responsive unit, such as a disulfide bond. The cargo molecule is attached to the benzylic alcohol.

The key steps are:

-

Triggering Event: An external stimulus, such as the presence of a reducing agent (e.g., glutathione in a cellular environment) or a specific enzyme, cleaves the protecting group on the thiol, liberating the free thiolate.

-

Intramolecular Cyclization: The newly formed thiolate acts as an intramolecular nucleophile, attacking the benzylic carbon to which the cargo is attached. This is a highly favorable 5-exo-tet cyclization, leading to the formation of a five-membered dihydro-benzo[c]thiophene ring.

-

Cargo Release: This cyclization event displaces the cargo molecule, which is released in its original, active form. The linker itself is consumed in this "self-immolative" process.

The efficiency of this release mechanism is a key advantage in applications like antibody-drug conjugates (ADCs), where precise and complete release of the cytotoxic payload at the target site is crucial for therapeutic efficacy and minimizing off-target toxicity.

Other Mechanistic Roles in Organic Reactions

Beyond its role in self-immolative systems, the dual functionality of this compound allows it to participate in a range of other organic transformations.

Synthesis of Heterocycles: Thiochromanes and Benzoxathiepins

The thiol and alcohol groups of this compound can react with various electrophiles to form heterocyclic structures. For instance, in the presence of an acid catalyst, it can undergo condensation with aldehydes or ketones. The initial nucleophilic attack can occur from either the thiol or the alcohol, leading to different intermediates and potentially different final products.

A plausible reaction is the Brønsted acid-promoted hydroxysulfenylation of alkenes. In an analogous reaction, ortho-mercaptobenzyl alcohols react with styrene derivatives in the presence of a phosphoric acid catalyst and air as an oxidant to yield β-hydroxy sulfides.[5] This suggests that this compound could react with alkenes to form thioether linkages, with the alcohol group potentially participating in subsequent cyclization to form thiochromane derivatives.

Pictet-Spengler Type Reactions

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines from a β-arylethylamine and a carbonyl compound under acidic conditions.[6][7] While this compound itself does not possess the requisite amine functionality, its derivatives or its use in multi-component reactions could lead to Pictet-Spengler type products. For example, a reaction cascade could involve the initial formation of an imine with a tryptamine derivative, followed by an intramolecular cyclization that is influenced by the neighboring thiol and alcohol groups. The direct aerobic oxidative Pictet-Spengler reaction of tryptamines with various alcohols highlights the versatility of alcohols in this transformation.[8]

Experimental Protocols (Illustrative Examples)

While specific, detailed protocols for many reactions of this compound are not widely published in a consolidated format, the following protocols for analogous reactions of related benzyl alcohol derivatives provide a strong starting point for experimental design.

General Procedure for Copper-Catalyzed Enantioselective Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols

This protocol, adapted from the synthesis of phthalans, illustrates a method for the cyclization of a benzyl alcohol derivative.[6]

Materials:

-

2-Vinylbenzyl alcohol derivative (1.0 mmol)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (15 mol%)

-

(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-Box) (18 mol%)

-

Silver carbonate (Ag₂CO₃) (100 mol%)

-

1,1-Diphenylethylene (3.0 equiv)

-

Potassium carbonate (K₂CO₃) (1.0 equiv)

-

4 Å Molecular sieves

-

Trifluorotoluene (PhCF₃)

Procedure:

-

To a flame-dried sealed tube, add Cu(OTf)₂ and (S,S)-t-Bu-Box in PhCF₃.

-

Heat the mixture at 60 °C for 2 hours to form the catalyst complex.

-

Cool the mixture to room temperature and add the 2-vinylbenzyl alcohol derivative, Ag₂CO₃, K₂CO₃, 1,1-diphenylethylene, and 4 Å molecular sieves.

-

Seal the tube and heat the reaction mixture at 100-120 °C for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for Acid-Catalyzed Condensation of an Alcohol and a Carboxylic Acid (Fischer Esterification)

This general protocol illustrates the reaction of an alcohol, which can be adapted for this compound, keeping in mind the potential for side reactions involving the thiol group.

Materials:

-

Alcohol (e.g., this compound) (1.0 equiv)

-

Carboxylic acid (1.2 equiv)

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene or other suitable solvent for azeotropic removal of water

Procedure:

-

Combine the alcohol, carboxylic acid, and solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

-

Continue heating until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography or distillation.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving benzyl alcohol derivatives, which can serve as a benchmark for reactions with this compound.

| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Cycloetherification | 2-Vinyl-(α-phenyl)benzyl alcohol | Cu(OTf)₂ / (S,S)-t-Bu-Box, MnO₂ | PhCF₃ | 120 | 24 | 73 | [6] |

| Cycloetherification | 2-Vinylbenzyl alcohol | Cu(OTf)₂ / (S,S)-t-Bu-Box, Ag₂CO₃ | PhCF₃ | 120 | 24 | 93 | [6] |

| Hydrolysis of Acetate | o-Methylbenzyl acetate | NaOH | Methanol/Water | Reflux | 2 | 95-97 | [9] |

| Hydroxysulfenylation | Styrene & 2-(2-mercaptophenyl)propan-2-ol | Racemic Phosphoric Acid | - | RT | 12 | 63 | [5] |

Spectroscopic Data for this compound

The structural characterization of this compound and its reaction products is crucial for confirming reaction outcomes.

Infrared (IR) Spectroscopy:

-

A broad, strong O-H stretching band is typically observed in the region of 3300-3600 cm⁻¹.[1][10]

-

A C-O stretching absorption appears around 1050-1150 cm⁻¹.[10]

-

A weak S-H stretching band may be visible around 2550-2600 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) for C₇H₈OS is expected at m/z = 140.[11]

-

Common fragmentation patterns for benzyl alcohols include the loss of water ([M-18]⁺) and alpha-cleavage.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

The hydroxyl proton (-OH) signal is typically a broad singlet with a variable chemical shift (1-5 ppm).[10]

-

The methylene protons (-CH₂-) adjacent to the alcohol and the aromatic ring would appear as a singlet around 4.6 ppm.

-

The thiol proton (-SH) would also likely be a broad singlet.

-

Aromatic protons would appear in the range of 7.0-7.5 ppm.

-

-

¹³C NMR:

-

The carbon bearing the hydroxyl group is deshielded and appears in the 60-80 ppm region.

-

Aromatic carbons would resonate in the 125-145 ppm range.

-

Conclusion

This compound is a potent and versatile molecule in the toolkit of organic chemists. Its primary mechanism of action as a self-immolative linker, driven by a triggered intramolecular cyclization, provides a robust strategy for the controlled release of molecules, a concept of paramount importance in drug delivery and materials science. Furthermore, its bifunctional nature opens avenues for its use in the synthesis of diverse heterocyclic systems. While detailed experimental data for this specific molecule remains somewhat dispersed, the principles of its reactivity are well-grounded in the established chemistry of alcohols and thiols. The illustrative protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the unique chemical properties of this compound in their own synthetic endeavors. Future research will likely uncover even more nuanced and powerful applications of this valuable chemical entity.

References

- 1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. This compound technical grade 4521-31-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fiveable.me [fiveable.me]

- 9. rsc.org [rsc.org]

- 10. Spectra Problem #6 Solution [chem.ucalgary.ca]

- 11. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

A Technical Guide to the Potential Antimicrobial and Antioxidant Properties of 2-Mercaptobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Mercaptobenzyl alcohol (C₇H₈OS) is an organic compound featuring both a thiol (-SH) and a hydroxyl (-OH) functional group attached to a benzene ring.[1][2] While its primary applications have been in chemical synthesis and as a metal chelating agent, the presence of these reactive functional groups suggests a potential for significant biological activity.[1] Sulfur-containing compounds and phenolic alcohols are well-documented for their roles in combating microbial growth and oxidative stress. This technical guide synthesizes the available, albeit limited, direct research on this compound and extrapolates its potential properties from studies on structurally related molecules. This document aims to provide a foundational resource for researchers interested in exploring this compound as a candidate for antimicrobial and antioxidant applications, detailing potential mechanisms, relevant experimental protocols, and a summary of quantitative data from analogous compounds.

Potential Antimicrobial Properties

Direct studies comprehensively evaluating the antimicrobial spectrum of this compound are not widely available in the current literature. However, the activities of related benzyl alcohol and thiol-containing derivatives provide a strong basis for hypothesizing its potential efficacy.

Inferred Activity from Related Compounds

-

Benzyl Alcohol Derivatives : Benzyl alcohol and its derivatives are known to possess antibacterial and antifungal properties.[3][4] Their mechanism is often attributed to the disruption of cellular membranes and the denaturation of essential proteins.[5] Studies on various benzyl alcohol derivatives have demonstrated concentration-dependent inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[4][6][7]

-

Thiol-Containing Scaffolds : Compounds containing a thiol group, such as 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives, have shown significant antimicrobial activity.[8][9][10][11] The thiol group is highly reactive and can interfere with microbial viability by forming disulfide bonds with cysteine residues in essential enzymes, thereby inactivating them.

-

Antifungal Potential : Diesters of 2-mercaptobenzenemethanethiol have been tested for in vitro antifungal activity against strains like Candida albicans and Trichophyton mentagrophytes, with some derivatives showing notable antimycotic effects.[12] Similarly, other benzyl alcohol derivatives have exhibited inhibitory action against Candida albicans and Trichophyton rubrum.[13][14]

Postulated Mechanisms of Antimicrobial Action

The antimicrobial action of this compound is likely multifactorial, stemming from its hybrid structure.

-

Membrane Disruption : The aromatic ring and alcohol group could allow the molecule to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell lysis.[5][15]

-

Protein Denaturation and Enzyme Inhibition : Both the alcohol and thiol groups can denature proteins.[5] The thiol group, in particular, can target and inhibit key microbial enzymes, such as those involved in cell wall synthesis or metabolic pathways, by forming disulfide bonds with active site cysteine residues.

-

Inhibition of Biofilm Formation : Alcohols like benzyl alcohol can influence biofilm production in some bacterial strains, which is a critical factor in pathogenicity.[16]

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not available. The table below summarizes Minimum Inhibitory Concentration (MIC) values for related antimicrobial compounds to provide a benchmark for potential efficacy.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Source |

| 2-Mercaptobenzothiazole Derivative (2e) | Staphylococcus aureus | 3.12 | [9][10] |

| 2-Mercaptobenzothiazole Derivative (2l) | Escherichia coli | 25 | [9][10] |

| Benzyl Alcohol Derivative (3d) | Staphylococcus aureus | >100 (Zone of Inhibition: 16.5 mm) | [3] |

| Benzyl Alcohol Derivative (3e) | Shigella spp. | >100 (Zone of Inhibition: 17.5 mm) | [3] |

| Acylbenzohydroquinone (Compound 4) | Candida krusei | 2 | [17] |

| Acylbenzohydroquinone (Compound 4) | Rhizopus oryzae | 4 | [17] |

Potential Antioxidant Properties

Phenolic and thiol compounds are classic antioxidants. The structure of this compound, containing both moieties, strongly suggests it possesses antioxidant capabilities.

Inferred Activity from Related Compounds

-

Phenolic Alcohols : p-Hydroxybenzyl alcohol (p-HBA), an isomer of the subject compound, is a potent antioxidant.[18][19] It is a powerful scavenger of various free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH), superoxide, and hydroxyl radicals.[19] Phenolic compounds exert their antioxidant effects by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[20]

-

Organosulfur Compounds : The thiol group is a strong reducing agent. Organosulfur compounds are known to exhibit significant antioxidant activity, in part by scavenging reactive oxygen species (ROS) and chelating pro-oxidant metal ions.[21]

Postulated Mechanisms of Antioxidant Action

The antioxidant potential of this compound likely arises from two primary mechanisms:

-

Hydrogen Atom Transfer (HAT) : Both the phenolic hydroxyl group and the thiol group can donate a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable radical on the antioxidant molecule itself.

-

Ar-CH₂OH-SH + R• → Ar-CH₂OH-S• + RH

-

Ar(SH)-CH₂OH + R• → Ar(SH)-CH₂O• + RH

-

-

Single Electron Transfer (SET) : The compound can donate an electron to reduce a radical species. This is a key mechanism in assays like the Ferric Reducing Antioxidant Power (FRAP) assay.

The combination of these two functional groups may lead to a synergistic antioxidant effect.

Quantitative Data from Related Compounds

The table below presents quantitative antioxidant data from structurally similar compounds to frame the potential potency of this compound.

| Compound/Derivative | Assay | IC₅₀ Value | Source |

| p-Hydroxybenzyl Alcohol (4-HBA) | DPPH Radical Scavenging | 63 µg/mL | [22] |

| 2-Mercaptobenzimidazole Derivative (13) | DPPH Radical Scavenging | 131.50 µM | [23] |

| bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfide | DPPH Radical Scavenging | High Activity (Specific IC₅₀ not stated) | [21] |

Experimental Protocols

The following sections detail standardized methodologies for the preliminary in vitro evaluation of this compound's biological properties.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum, standardized to 0.5 McFarland turbidity

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (sterile broth)

-

Solvent for compound (e.g., DMSO), sterile

Procedure:

-

Compound Preparation : Prepare a stock solution of this compound in a suitable solvent. Create a series of twofold serial dilutions in the sterile broth medium directly in the 96-well plate.

-

Inoculum Preparation : Adjust the microbial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation : Add 100 µL of the standardized inoculum to each well containing 100 µL of the serially diluted compound, as well as to the positive and negative control wells.

-

Incubation : Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 24 hours for most bacteria).

-

Result Interpretation : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the capacity of a compound to scavenge the stable DPPH free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microtiter plate

-

Microplate reader (spectrophotometer) capable of reading absorbance at ~517 nm

-

Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

-

DPPH Solution Preparation : Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation : Prepare a stock solution of this compound in methanol and create a series of dilutions.

-

Reaction Mixture : In each well of the 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to an equal volume of the various sample dilutions (100 µL).

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation : Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol (no sample) and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC₅₀ Determination : Plot the % inhibition against the sample concentrations to determine the IC₅₀ value—the concentration required to scavenge 50% of the DPPH radicals.

Visualizations: Pathways and Workflows

Potential Antimicrobial Mechanism

Caption: Postulated antimicrobial mechanisms of this compound.

Potential Antioxidant Mechanism (Radical Scavenging)

Caption: Hydrogen atom transfer mechanism for free radical scavenging.

Experimental Workflow: MIC Determination

Caption: Workflow for the Broth Microdilution MIC assay.

Experimental Workflow: DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This compound presents a compelling, yet under-investigated, profile as a potential bioactive agent. Based on the well-established antimicrobial and antioxidant activities of its constituent functional groups—the thiol and the phenolic alcohol—and related chemical structures, there is a strong theoretical basis for its efficacy. However, a significant gap exists in the empirical data directly pertaining to this specific molecule.